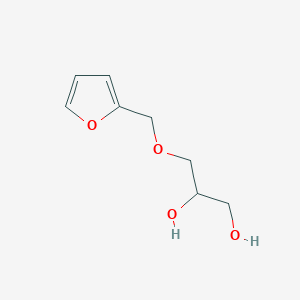
3-(Furan-2-ylmethoxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Furan-2-ylmethoxy)propane-1,2-diol” is an organic compound with a wide range of physical and chemical properties. It has a molecular weight of 172.18 . The compound is also known as Furfurylmethylsulfonic Acid.
Molecular Structure Analysis
The IUPAC name for this compound is 3-(furan-2-ylmethoxy)propane-1,2-diol . The InChI code for this compound is 1S/C8H12O4/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,9-10H,4-6H2 .Chemical Reactions Analysis
While specific chemical reactions involving “3-(Furan-2-ylmethoxy)propane-1,2-diol” are not available, similar compounds often undergo a variety of organic reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Scientific Research Applications
Epoxy Resins and Sustainable Polymers
Background: The quest for sustainable materials has led researchers to explore bio-renewable monomers with low toxicity. Epoxy resins, widely used in industry, are no exception. Furan glycerol derivatives offer an eco-friendly alternative to traditional epoxy precursors.
Key Points:For more details, refer to the research article: .
Antifreeze Heat Transfer Fluids
Background: Heat transfer fluids play a crucial role in various applications, including cooling systems and industrial processes. Furan glycerol derivatives have shown promise as antifreeze agents.
Key Points:For further information, see the research paper: .
Electrocatalysis of Diols
Background: Understanding the electrochemical behavior of diols is essential for applications such as fuel cells and sensors. Furan glycerol derivatives have been studied in this context.
Key Points:Safety and Hazards
The compound has several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
3-(furan-2-ylmethoxy)propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-4-7(10)5-11-6-8-2-1-3-12-8/h1-3,7,9-10H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHJIUJMUBIEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COCC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-ylmethoxy)propane-1,2-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)
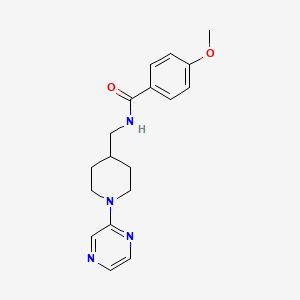
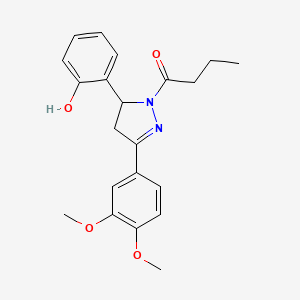
![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)
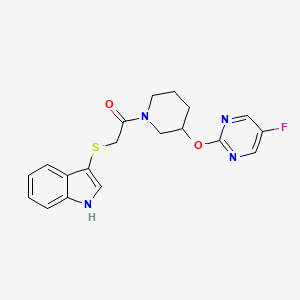
![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)
![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)
![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)
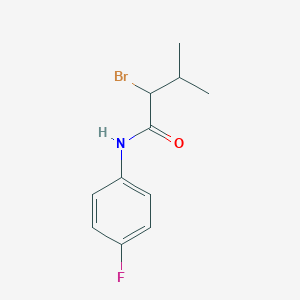
![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)
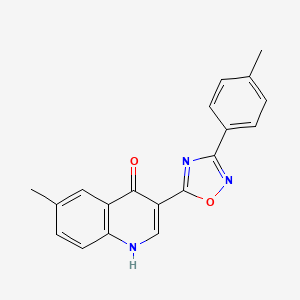
![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)
![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)